molecular formula C10H13NO2 B181709 3-(4-Aminomethyl-phenyl)-propionic acid CAS No. 55197-36-9

3-(4-Aminomethyl-phenyl)-propionic acid

Cat. No.: B181709
CAS No.: 55197-36-9
M. Wt: 179.22 g/mol
InChI Key: DUJUIINMJGEKKA-UHFFFAOYSA-N
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Description

3-(4-Aminomethyl-phenyl)-propionic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid with an aminomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminomethyl-phenyl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Aminomethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Oxidation: The alcohol is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4).

    Final Product: The resulting product is this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminomethyl-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Aminomethyl-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminomethyl-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic Acid: Similar structure but lacks the aminomethyl group.

    4-(Aminomethyl)benzoic Acid: Similar functional groups but different carbon chain length.

    3-(4-Aminophenyl)propionic Acid: Very similar structure with slight variations in functional groups.

Uniqueness

3-(4-Aminomethyl-phenyl)-propionic acid is unique due to the presence of both the aminomethyl and propanoic acid groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUIINMJGEKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632718
Record name 3-[4-(Aminomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55197-36-9
Record name 4-(Aminomethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55197-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Aminomethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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